IDF-11774
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IDF-11774: A Technical Guide to a Novel HIF-1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, a hallmark of the tumor microenvironment.[1] Its activation promotes tumor growth, angiogenesis, metabolic reprogramming, and metastasis, making it a prime target for cancer therapy.[1][2][3] IDF-11774 is a novel, orally available small molecule inhibitor of HIF-1α that has demonstrated significant anti-cancer efficacy in a range of preclinical models.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its inhibitory effect on HIF-1α through a multi-faceted mechanism. Primarily, it suppresses the accumulation of the HIF-1α protein under hypoxic conditions.[5] This is achieved, in part, by inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70), which is involved in the proper folding and stability of HIF-1α.[3] By binding to an allosteric pocket of HSP70, this compound promotes the degradation of HIF-1α via the ubiquitin-proteasome system.[3][6]
Furthermore, this compound has been shown to inhibit mitochondrial respiration, leading to an increase in intracellular oxygen levels.[3] This rise in oxygen tension can further contribute to the proteasomal degradation of HIF-1α.[3] The inhibition of HIF-1α by this compound leads to the downregulation of its target genes, which are crucial for tumor progression, including those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1, PDK1).[5][7]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (HRE-luciferase activity) | HCT116 | 3.65 μM | [1][8] |
| EC50 (HIF-1α inhibition) | HUVEC | 3.03 μM | [9] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment | Dose | Route | Schedule | Outcome | Reference |
| This compound | 10, 30, 60 mg/kg | Oral (p.o.) | Daily for 14 days | Dose-dependent tumor regression | [10] |
| This compound + Sunitinib | 30 mg/kg each | Oral (p.o.) | Daily | Significant increase in anti-cancer efficacy compared to single agents | [10] |
| This compound | 60 mg/kg/day | Not Specified | Not Specified | Reduced tumor size and local invasion in B16F10 melanoma model | [11] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.
Western Blot Analysis for HIF-1α
This protocol is a general guideline for detecting HIF-1α levels in cell lysates. Specific antibody concentrations and incubation times may need to be optimized.
-
Sample Preparation:
-
Culture cells under normoxic (21% O₂) or hypoxic (1% O₂) conditions. For hypoxic induction, CoCl₂ can also be used as a chemical mimic.[12]
-
Treat cells with desired concentrations of this compound for a specified duration (e.g., 4-48 hours).[6][12]
-
As HIF-1α translocates to the nucleus upon stabilization, nuclear extracts are recommended for a stronger signal.[13]
-
Lyse cells and quantify protein concentration.
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[13]
-
Incubate with a primary antibody against HIF-1α (unprocessed form ~95 kDa, post-translationally modified form ~116 kDa or larger) overnight at 4°C.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an ECL substrate.[14]
-
Use a loading control like β-actin to ensure equal protein loading.[14]
-
HCT116 Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the in vivo anti-tumor efficacy of this compound.
-
Cell Culture and Implantation:
-
Tumor Growth and Treatment:
-
Monitoring and Analysis:
In Vitro Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound.
-
Cell Culture:
-
Use Human Umbilical Vein Endothelial Cells (HUVECs).
-
-
Assay Procedure:
-
Coat a 96-well plate with Matrigel.
-
Seed HUVECs onto the Matrigel-coated plate.
-
Treat the cells with this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., sunitinib) under hypoxic conditions (1% O₂) for 24 hours.[3]
-
Observe and quantify the formation of capillary-like structures (tubes).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: HIF-1 signaling and this compound inhibition mechanism.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising HIF-1α inhibitor with a well-defined, multi-pronged mechanism of action. It has demonstrated robust anti-tumor and anti-angiogenic activity in various preclinical models, highlighting its potential as a therapeutic agent for a range of cancers. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating and developing this class of compounds. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. reactionbiology.com [reactionbiology.com]
The Role of IDF-11774 in the Suppression of Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-Inducible Factor-1α (HIF-1α) is a pivotal transcription factor in cellular adaptation to low oxygen environments, and its overexpression is a hallmark of various solid tumors, contributing to their progression, angiogenesis, and resistance to therapy.[1] This technical guide provides an in-depth analysis of IDF-11774, a novel small molecule inhibitor of HIF-1α. We will explore its multifaceted mechanism of action in suppressing HIF-1α accumulation, present key quantitative data from preclinical studies, detail relevant experimental methodologies, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound
This compound is an orally bioavailable, small molecule inhibitor of HIF-1α that has demonstrated significant anti-cancer efficacy in a range of preclinical models.[2] It belongs to a class of aryloxyacetylamino benzoic acid derivatives and has advanced to clinical development as a potential therapeutic agent for various cancers.[2][3] The primary mode of action of this compound revolves around its ability to prevent the accumulation of the HIF-1α subunit under hypoxic conditions, thereby inhibiting the transcription of HIF-1 target genes that are crucial for tumor survival and growth.[4][5]
Mechanism of Action of this compound in HIF-1α Suppression
This compound employs a multi-pronged approach to suppress HIF-1α accumulation, distinguishing it from other HIF-1α inhibitors. Its mechanisms include the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, modulation of mitochondrial respiration, and promotion of proteasomal degradation of HIF-1α.[1][3]
Inhibition of HSP70 Chaperone Activity
This compound has been shown to bind to an allosteric pocket of HSP70, inhibiting its chaperone activity.[2] HSP70 plays a role in the correct folding and stability of HIF-1α. By disrupting HSP70 function, this compound impedes the refolding of HIF-1α, making it more susceptible to degradation.[2]
Modulation of Mitochondrial Respiration and Increased Intracellular Oxygen
A key mechanism of this compound is its ability to inhibit mitochondrial respiration.[1][6] This leads to a decrease in the oxygen consumption rate (OCR) within cancer cells.[2][6] The resulting increase in intracellular oxygen tension facilitates the activity of prolyl hydroxylase domain enzymes (PHDs).[2][7] PHDs hydroxylate specific proline residues on HIF-1α, which is a critical step for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[7][8] The VHL complex then ubiquitinates HIF-1α, targeting it for proteasomal degradation.[8][9]
Promotion of Proteasomal Degradation
Through the mechanisms described above, this compound ultimately enhances the proteasomal degradation of HIF-1α.[3][10] Studies have shown that treatment with the proteasome inhibitor MG132 can rescue the this compound-induced reduction in HIF-1α levels, confirming the involvement of the ubiquitin-proteasome system.[3]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (HRE-luciferase activity) | HCT116 | 3.65 μM | [1][11] |
| Concentrations for In Vitro Assays | HCT116 | 5, 10, 20 μM | [11] |
| Concentrations for Gastric Cancer Cell Assays | MKN45, MKN74 | 15, 30 μM | [12] |
| Concentrations for Melanoma Cell Assays | B16F10 | 2.5, 5.0, 7.0, 10.0 mM | [13][14] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Administration Route | Outcome | Reference |
| Balb/c nude mice | HCT116 (HRE-luciferase) | 50 mg/kg | Oral (p.o.) | Suppressed luciferase activity and HIF-1α accumulation | [2][11] |
| Balb/c nude mice | HCT116 | Daily for 2 weeks | Oral (p.o.) | Dose-dependent tumor regression | [2][15] |
| Balb/c nude mice | B16F10 | 10, 30, 60 mg/kg for 14 days | Oral (p.o.) | Reduced tumor size and HIF-1α expression | [13] |
| Chicken Embryo | - | 20 μg per egg | - | Reduced vessel formation in CAM assay | [1][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Figure 1: Signaling pathway of this compound in suppressing HIF-1α accumulation.
Figure 2: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Culture and Hypoxia Induction
-
Cell Lines: HCT116 (colorectal carcinoma), MKN45, MKN74 (gastric cancer), B16F10 (melanoma), and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[1][3][11][13]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]
-
Hypoxia Induction: For hypoxic conditions, cells are typically placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration.[1] Alternatively, chemical induction of hypoxia can be achieved using agents like dimethyloxalylglycine (DMOG) or cobalt chloride (CoCl2).[3][13]
Western Blot Analysis
-
Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HIF-1α and other proteins of interest overnight at 4°C. A primary antibody against β-actin or GAPDH is used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][12]
Hypoxia-Response Element (HRE) Luciferase Reporter Assay
-
Transfection: Cells (e.g., HCT116) are seeded in multi-well plates and transfected with a reporter plasmid containing the firefly luciferase gene under the control of a hypoxia-response element (HRE) promoter. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Treatment and Hypoxia: After transfection, cells are treated with various concentrations of this compound and incubated under hypoxic conditions.
-
Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The HRE-luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the hypoxia-induced luciferase activity.[1][2]
In Vivo Xenograft Model
-
Animal Model: Four to six-week-old female immunodeficient mice (e.g., Balb/c nude) are used.[2][15] All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.[2]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 HCT116 cells) is injected subcutaneously into the flank of each mouse.[11]
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into control and treatment groups. This compound is administered, typically by oral gavage, at specified doses and schedules.[13][15] The vehicle control group receives the same volume of the vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.[15]
-
Bioluminescence Imaging (for HRE-luciferase models): For tumors expressing luciferase, mice can be anesthetized and injected with a luciferin substrate. The bioluminescent signal is then captured and quantified using an in vivo imaging system.[1][2]
-
Endpoint and Tissue Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for HIF-1α and other markers.[13]
Conclusion
This compound is a promising HIF-1α inhibitor with a unique and multifaceted mechanism of action. By targeting HSP70, modulating mitochondrial respiration, and promoting the proteasomal degradation of HIF-1α, it effectively suppresses the hypoxic response in cancer cells. The robust preclinical data, including its oral bioavailability and efficacy in various tumor models, underscore its potential as a novel therapeutic agent in oncology. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility in human cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. | BioWorld [bioworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 9. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. medchemexpress.com [medchemexpress.com]
IDF-11774: A Technical Guide to its Impact on Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDF-11774 has emerged as a promising small molecule inhibitor targeting the metabolic adaptations of cancer cells. This technical document provides an in-depth overview of the core mechanism of action of this compound, its quantitative effects on cancer metabolism, and detailed experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.
This compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen conditions, a common feature of the tumor microenvironment.[1][2] By inhibiting HIF-1α, this compound disrupts the metabolic reprogramming that allows cancer cells to thrive in hypoxic conditions, ultimately leading to suppressed tumor growth.[1][2] This document will delve into the specifics of this process, supported by experimental data and methodologies.
Mechanism of Action: Targeting HIF-1α and Metabolic Reprogramming
This compound's primary mechanism of action is the inhibition of HIF-1α accumulation in cancer cells under hypoxic conditions.[1][2] This is achieved, in part, through the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, which is crucial for the stability and function of HIF-1α.[1][3] The reduction in HIF-1α levels leads to a cascade of effects on cancer cell metabolism, primarily by downregulating the expression of HIF-1 target genes involved in glycolysis and angiogenesis.[1][4]
The metabolic consequences of this compound treatment are profound. It leads to a reduction in glucose uptake and a decrease in both the extracellular acidification rate (ECAR), a measure of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[1][3] This dual inhibition of key metabolic pathways creates an energy crisis within the cancer cell, characterized by decreased ATP production and an increased AMP/ATP ratio.[1][2] The elevated AMP/ATP ratio subsequently activates AMP-activated protein kinase (AMPK), a critical energy sensor, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][3]
Quantitative Effects on Cancer Metabolism
The following tables summarize the key quantitative effects of this compound on the metabolism of HCT116 human colon cancer cells as reported in the literature.
Table 1: Inhibition of HIF-1α Activity
| Parameter | IC50 Value | Cell Line | Reference |
| HRE-luciferase activity | 3.65 μM | HCT116 | [4] |
Table 2: Effects on Cellular Metabolism in HCT116 Cells
| Parameter | Treatment | % Change from Control | Reference |
| Glucose Uptake ([3H]2-deoxyglucose) | 20 μM this compound | ↓ ~50% | [3] |
| ATP Production (25 mM Glucose) | 20 μM this compound | ↓ ~40% | [3] |
| ATP Production (5.5 mM Glucose) | 20 μM this compound | ↓ ~60% | [3] |
| Basal Extracellular Acidification Rate (ECAR) | 20 μM this compound | ↓ ~60% | [3] |
| Basal Oxygen Consumption Rate (OCR) | 20 μM this compound | ↓ ~50% | [3] |
Table 3: Impact on Intracellular Metabolite Levels in HCT116 Cells under Hypoxia
| Metabolite | Treatment | Fold Change vs. Control | Reference |
| Lactate | 20 μM this compound | ↓ ~2.5 | [1] |
| NAD+ | 20 μM this compound | ↓ ~2.0 | [1] |
| NADP+ | 20 μM this compound | ↓ ~1.8 | [1] |
| AMP | 20 μM this compound | ↑ ~2.0 | [1] |
| ATP | 20 μM this compound | ↓ ~2.5 | [1] |
| Fumarate | 20 μM this compound | ↓ ~2.0 | [3] |
| Malate | 20 μM this compound | ↓ ~2.5 | [3] |
| Succinate | 20 μM this compound | ↓ ~1.8 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis for HIF-1α and Signaling Proteins
-
Cell Lysis:
-
Culture cells (e.g., HCT116) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound under normoxic or hypoxic (e.g., 1% O2) conditions for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α, phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Extracellular Flux Analysis (ECAR and OCR)
-
Cell Seeding:
-
Seed cells (e.g., HCT116) into a Seahorse XF24 or XF96 cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
-
Drug Treatment:
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Inject this compound at various concentrations into the appropriate wells.
-
-
Measurement:
-
Measure basal ECAR and OCR using a Seahorse XF Analyzer.
-
For a glycolysis stress test, sequentially inject glucose, oligomycin, and 2-deoxyglucose.
-
For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Data Analysis:
-
Normalize the data to cell number.
-
Analyze the kinetic data to determine key metabolic parameters.
-
In Vivo Xenograft Tumor Model
-
Cell Implantation:
-
Harvest cancer cells (e.g., HCT116) and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for biomarkers of interest (e.g., HIF-1α expression by immunohistochemistry).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Target Identification of IDF-11774: A Technical Guide Using Photoaffinity Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies employed for the target identification of IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). The primary focus is on the application of photoaffinity probes to elucidate its molecular mechanism of action.
Introduction to this compound
This compound is a promising clinical candidate for cancer therapy, developed as a potent inhibitor of HIF-1.[1][2][3] HIF-1 is a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments, promoting angiogenesis, metabolic reprogramming, and cell survival.[4] this compound has demonstrated significant anti-tumor efficacy in various cancer models by suppressing the accumulation of the HIF-1α subunit.[4][5][6] While its inhibitory effect on HIF-1α was established, the direct molecular target through which this compound exerts this effect remained to be identified, necessitating advanced chemical biology approaches.
The Photoaffinity Labeling Strategy
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome.[7][8] This method utilizes a specially designed chemical probe, a modified version of the bioactive compound (in this case, this compound), which incorporates two key features:
-
A photoreactive group (e.g., diazirine, aryl azide, or benzophenone) that, upon UV irradiation, forms a highly reactive species capable of creating a covalent bond with the target protein in close proximity.[9]
-
A bioorthogonal handle (e.g., an alkyne or azide) for subsequent "click chemistry" conjugation to a reporter tag, such as biotin for affinity purification or a fluorophore for visualization.[2][10]
The covalent and specific nature of this interaction allows for the stringent purification and subsequent identification of the target protein via mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with this compound's activity.
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 3.65 μM | HCT116 | HRE-Luciferase Activity | [1][11][12] |
Experimental Protocols and Methodologies
This section details the core experimental procedures for the synthesis of the photoaffinity probe and its application in target identification.
Synthesis of Alkyne-Conjugated this compound Photoaffinity Probe
The successful identification of this compound's target was contingent on the design and synthesis of a multifunctional chemical probe that retains the pharmacological activity of the parent compound.[2][3] The probe was synthesized to contain a photoreactive moiety for covalent cross-linking and an alkyne group for click chemistry.[1][2][3]
Detailed protocol for probe synthesis is often found in the supplementary materials of the primary research articles and involves multi-step organic synthesis. [2]
Photoaffinity Labeling and Target Enrichment Protocol
-
Cell Treatment: Cancer cells (e.g., HCT116) are incubated with the alkyne-conjugated this compound photoaffinity probe to allow for binding to its intracellular target(s).
-
UV Irradiation: The cells are exposed to UV light (typically 365 nm) to activate the photoreactive group on the probe, leading to covalent cross-linking with the target protein.[9]
-
Cell Lysis: Following irradiation, the cells are lysed to release the cellular proteins, including the probe-protein adducts.
-
Click Chemistry: The cell lysate is incubated with an azide-functionalized reporter tag (e.g., biotin-azide) in the presence of a copper(I) catalyst. This specifically attaches the biotin tag to the alkyne handle on the probe.
-
Affinity Purification: The biotinylated proteins are enriched from the lysate using streptavidin-conjugated beads, which have a high affinity for biotin. Non-specifically bound proteins are removed through a series of stringent washes.[9]
-
Elution and Separation: The captured proteins are eluted from the beads and separated by one- or two-dimensional gel electrophoresis (2DE).[1][2][3]
-
Protein Identification: Protein bands or spots that are specifically labeled by the probe (and ideally competed away by an excess of the parent this compound compound) are excised from the gel. These are then subjected to in-gel tryptic digestion followed by mass spectrometry (LC-MS/MS) for protein identification.[9]
Target Validation: HSP70 Chaperone Activity Assay
Once Heat Shock Protein 70 (HSP70) was identified as a primary target, its functional modulation by this compound was validated.[1][2][3]
-
Assay Principle: The chaperone activity of HSP70 can be measured by its ability to prevent the aggregation of a model substrate, such as denatured citrate synthase or luciferase, in a thermal stress assay.
-
Procedure: Recombinant HSP70 is incubated with and without this compound. The denatured substrate is then added, and the mixture is heated. The aggregation of the substrate is monitored over time by measuring light scattering or absorbance at a specific wavelength (e.g., 340 nm).
-
Expected Outcome: this compound was found to inhibit the chaperone activity of HSP70, preventing it from refolding its client proteins.[1][2][3]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key experimental and biological processes involved in the target identification of this compound.
Experimental Workflow
Caption: Workflow for target identification using a photoaffinity probe.
Mechanism of Action
Caption: this compound binds to HSP70, leading to HIF-1α degradation.
Findings and Conclusion
Through the use of alkyne-conjugated photoaffinity probes, Heat Shock Protein 70 (HSP70) was unequivocally identified as a direct molecular target of this compound.[1][2][3] The study revealed that this compound binds to an allosteric pocket of HSP70, rather than the ATP-binding site, and inhibits its chaperone activity.[1][2][3]
This inhibition of HSP70's function is proposed to suppress the proper refolding of HIF-1α, thereby promoting its degradation through the proteasomal pathway.[2][3] Furthermore, this compound was also shown to reduce the oxygen consumption rate (OCR) and ATP production in cancer cells, leading to increased intracellular oxygen levels, which further contributes to HIF-1α destabilization.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Targets of the HIF-1 Inhibitor this compound Using Alkyne-Conjugated Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for IDF-11774 in In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDF-11774 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4][5] Under hypoxic conditions, often prevalent in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival.[1][6] this compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting these downstream effects and exhibiting anti-tumor activity in various cancer models.[1][2][6] These application notes provide detailed protocols for the in-vitro use of this compound to study its effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of HIF-1α accumulation under hypoxic conditions.[1][2][3] This leads to a cascade of downstream effects, including:
-
Metabolic Reprogramming: this compound inhibits glucose-dependent energy metabolism and mitochondrial respiration in cancer cells.[1] It has been observed to decrease the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), indicating a suppression of both glycolysis and oxidative phosphorylation.[1]
-
Inhibition of Angiogenesis: By downregulating HIF-1α, this compound reduces the expression of pro-angiogenic factors, leading to the inhibition of new blood vessel formation.[1][6]
-
Induction of Apoptosis and Cell Cycle Arrest: In some cancer cell lines, this compound has been shown to induce apoptosis, as evidenced by increased levels of cleaved PARP and cleaved caspase-3, and to cause cell cycle arrest.
The mechanism of this compound's inhibition of HIF-1α accumulation is multifaceted, potentially involving the inhibition of HSP70 chaperone activity, which is crucial for HIF-1α stability.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound in various in-vitro assays.
| Parameter | Cell Line | Value | Reference |
| IC50 (HRE-luciferase activity) | HCT116 | 3.65 µM | [3][4][5] |
| Assay | Cell Line | Concentration Range | Effect | Reference |
| HIF-1α Accumulation Inhibition | HCT116 | 5, 10, 20 µM | Inhibition of HIF-1α accumulation under hypoxia | [3] |
| Cell Viability | B16F10 | 2.5, 5.0 mM | Reduced cell survival | |
| Gene Expression | HCT116 | Not specified | Reduced mRNA expression of GLUT1 and PDK1 | [6] |
| Angiogenesis | HUVECs | Not specified | Reduced capillary network formation | [6] |
Signaling Pathway Diagram
References
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDF-11774 in In-Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in pre-clinical in-vivo mouse models. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various cancer models.
Introduction
This compound is an orally bioavailable small molecule that demonstrates significant anti-cancer efficacy by targeting tumor metabolism and angiogenesis.[1] It functions by suppressing the accumulation of HIF-1α, a key transcription factor that is often overexpressed in malignant cancers and plays a crucial role in tumor adaptation to hypoxic environments.[1][2][3] this compound has been shown to inhibit the chaperone activity of HSP70, leading to the suppression of HIF-1α refolding and subsequent degradation.[1][3] This mode of action results in the downregulation of HIF-1 target genes, leading to reduced glucose uptake, inhibition of glycolysis, and suppression of angiogenesis.[1][4]
Mechanism of Action
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism. This compound disrupts this process by inhibiting the accumulation of HIF-1α.[1][2] This leads to a cascade of downstream effects, including:
-
Inhibition of Angiogenesis: this compound has been shown to suppress in vitro tube formation and in vivo vascularization.[1]
-
Modulation of Cancer Metabolism: The compound reduces glucose uptake and inhibits both glycolysis and mitochondrial respiration in cancer cells.[1][4]
-
Induction of Cell Cycle Arrest and Apoptosis: In gastric cancer models, this compound has been observed to induce cell cycle arrest and promote apoptosis through the activation of MAPK signaling pathways.[3]
-
Inhibition of mTOR Signaling: By increasing the AMP/ATP ratio, this compound can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the HIF-1α signaling pathway.
In-Vivo Mouse Model Data
This compound has demonstrated significant anti-tumor efficacy in various xenograft mouse models. The following table summarizes the reported dosages and administration routes.
| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| Colorectal Carcinoma (HCT116) | Balb/c nude | Oral (p.o.) | 10, 30, 60 mg/kg | Daily for 2 weeks | Dose-dependent tumor regression | [1][5] |
| Colorectal Carcinoma (HCT116) | Balb/c nude | Oral (p.o.) | 50 mg/kg | - | Suppression of HIF-1 activity | [1][2] |
| Melanoma (B16F10) | Nude mice | Oral (p.o.) | 60 mg/kg/day | For 2 weeks | Decreased tumor size | [6] |
| Various Cancers (with KRAS, PTEN, or VHL mutations) | - | Oral (p.o.) | - | - | Substantial anticancer efficacy | [1][2] |
| Ischemic Retinopathy (OIR model) | - | Intravitreal injection | 18.4 ng | Single injection at P12 | Reduced retinal neovascularization | [7] |
Experimental Protocols
The following are generalized protocols for in-vivo mouse studies with this compound based on published literature. Researchers should adapt these protocols to their specific experimental needs.
Xenograft Tumor Model Protocol
-
Animal Model:
-
Use immunodeficient mice, such as Balb/c nude mice, 4-6 weeks of age.[8]
-
House animals in a pathogen-free environment with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., HCT116, B16F10) under standard conditions.
-
Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[2]
-
-
Tumor Growth and Randomization:
-
This compound Formulation and Administration:
-
Oral Administration (p.o.): A suggested formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and ddH2O.[2]
-
Administer the appropriate dose of this compound or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., every 2-3 days).
-
At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, qPCR).
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in-vivo studies using this compound in a xenograft mouse model.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the HIF-1α pathway. The provided data and protocols offer a solid foundation for researchers to explore its therapeutic potential in various in-vivo cancer models. Careful consideration of the specific tumor model, dosage, and administration route is crucial for successful experimental outcomes.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Endothelial HIF-1α by this compound Attenuates Retinal Neovascularization and Vascular Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
How to prepare IDF-11774 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDF-11774 is a potent and orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is frequently overexpressed in various cancers. By inhibiting HIF-1α, this compound disrupts the metabolic adaptations of cancer cells, suppresses angiogenesis, and ultimately inhibits tumor growth.[1][4][5] These characteristics make this compound a valuable tool for cancer research and a potential candidate for cancer therapy.[6] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Data Presentation
Physicochemical and Solubility Data
| Parameter | Value | Source |
| Molecular Weight | 368.51 g/mol | [1][2] |
| Formula | C₂₃H₃₂N₂O₂ | [1][2] |
| CAS Number | 1429054-28-3 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 10 mM - 162.82 mM (up to 60 mg/mL) | [3][7][8] |
| Solubility in Ethanol | 4 - 5 mg/mL | [1][9] |
| Solubility in Water | Insoluble | [1][9] |
Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 1-2 years | [1][2][7] |
| -20°C | 1 month - 1 year | [1][2][9] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1][2] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce the solubility of this compound.[1][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 368.51 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 368.51 g/mol x 1000 mg/g = 3.6851 mg.
-
-
Weigh out approximately 3.69 mg of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.[2][7]
-
-
Storage:
Caption: Workflow for preparing this compound stock solution.
Protocol 2: General Protocol for a Cell-Based Assay (e.g., Cell Viability Assay)
This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on cell viability. This can be adapted for other cell-based assays.
Materials:
-
Cultured cancer cells (e.g., HCT116, MKN74, B16F10)[1][8][10]
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Incubator (37°C, 5% CO₂)
-
Optional: Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl₂, DMOG)[8][10]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For example, to get a final concentration of 10 µM in the well, you can prepare a 2X working solution (20 µM) and add 100 µL to the 100 µL of medium already in the well. Typical final concentrations for in vitro experiments range from 5 µM to 30 µM.[1][11]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions (or fresh medium for the untreated control) to the respective wells.
-
For hypoxia studies, place the plate in a hypoxia chamber or add a hypoxia-inducing agent to the medium.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Signaling Pathway
This compound primarily targets the HIF-1α signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and other processes that promote tumor survival and growth. This compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting the transcription of these target genes.[1][4][5] Some studies suggest that this compound may also inhibit HSP70, which is involved in the refolding and stability of HIF-1α.[5][6][12]
Caption: Inhibition of the HIF-1α pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIF-1α inhibitor | Probechem Biochemicals [probechem.com]
- 4. | BioWorld [bioworld.com]
- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. adooq.com [adooq.com]
- 10. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hif-1α Inhibitors Could Successfully Inhibit the Progression of Differentiated Thyroid Cancer in Vitro [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing IDF-11774 Efficacy in Tumor Regression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assess the efficacy of IDF-11774, a novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, in promoting tumor regression. The protocols outlined below are based on preclinical studies and are intended to guide researchers in the evaluation of this and similar anti-cancer compounds.
Introduction to this compound
This compound is an investigational small molecule that has demonstrated significant anti-tumor effects in various cancer models.[1][2] Its primary mechanism of action is the inhibition of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments by regulating genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4] By suppressing HIF-1α accumulation, this compound disrupts cancer cell metabolism and inhibits tumor growth.[1][2] It has also been shown to inhibit the chaperone activity of HSP70.[5]
In Vitro Efficacy Assessment
A series of in vitro assays are crucial for determining the cellular mechanism of action and potency of this compound.
2.1. Assessment of HIF-1α Inhibition
-
Hypoxia-Responsive Element (HRE)-Luciferase Reporter Assay: This assay quantitatively measures the transcriptional activity of HIF-1. Cancer cells (e.g., HCT116) are transfected with a luciferase reporter plasmid under the control of an HRE promoter. The cells are then exposed to hypoxic conditions in the presence of varying concentrations of this compound. A reduction in luciferase activity indicates inhibition of HIF-1α.[6]
-
Western Blot Analysis: This technique is used to directly measure the protein levels of HIF-1α and its downstream targets. Cells treated with this compound under hypoxic conditions are lysed, and the proteins are separated by SDS-PAGE and probed with specific antibodies. A decrease in the band intensity for HIF-1α indicates the inhibitory effect of the compound.[4]
2.2. Evaluation of Anti-Proliferative and Cytotoxic Effects
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of this compound on the proliferation and viability of cancer cell lines. Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period. The viability is then assessed by measuring metabolic activity or ATP content.[7][8]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to analyze the induction of apoptosis (e.g., using Annexin V/PI staining) and cell cycle arrest in cancer cells treated with this compound. Western blotting for key apoptosis markers like cleaved PARP and cleaved caspase-3, and cell cycle regulators like cyclins, can further confirm the findings.[5]
2.3. Analysis of Cancer Metabolism
-
Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) Assays: These assays, typically performed using a Seahorse XF Analyzer, measure the two major energy-producing pathways in cells: glycolysis and mitochondrial respiration. This compound has been shown to inhibit both ECAR and OCR, indicating its impact on cancer cell metabolism.[1][2]
-
Glucose Uptake Assays: The effect of this compound on glucose consumption by cancer cells can be measured using fluorescently labeled glucose analogs (e.g., 2-NBDG). A reduction in glucose uptake is indicative of the drug's metabolic inhibitory effects.[2]
2.4. Angiogenesis Assays
-
In Vitro Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel) in the presence of this compound. The formation of capillary-like structures is then observed and quantified. Inhibition of tube formation suggests anti-angiogenic properties.[4]
-
Chick Chorioallantoic Membrane (CAM) Assay: This in vivo assay uses fertilized chicken eggs to assess angiogenesis. This compound is applied to the CAM, and the formation of new blood vessels is monitored.[3]
In Vivo Efficacy Assessment
Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.
3.1. Xenograft Tumor Models
-
Subcutaneous Xenografts: Human cancer cells (e.g., HCT116, B16F10 melanoma) are injected subcutaneously into immunocompromised mice (e.g., Balb/c nude mice).[6][9] Once tumors reach a palpable size (e.g., 100 mm³), the mice are treated with this compound or a vehicle control.[10] Tumor growth is monitored regularly by measuring tumor volume.[10] The efficacy is often expressed as Tumor Growth Inhibition (TGI).
-
Orthotopic Xenografts: For a more clinically relevant model, cancer cells can be implanted into the organ of origin. This allows for the assessment of the drug's effect on tumor growth in its native microenvironment and on metastasis.
3.2. Pharmacodynamic (PD) Biomarker Analysis
-
Immunohistochemistry (IHC) and Western Blotting of Tumor Tissues: At the end of the in vivo study, tumors are excised, and the expression of HIF-1α and its downstream targets, as well as markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), can be analyzed to confirm the drug's mechanism of action in vivo.
-
In Vivo Imaging: For cell lines engineered to express a reporter gene like luciferase under the control of an HRE promoter, in vivo bioluminescence imaging can be used to non-invasively monitor HIF-1α activity in real-time within the tumors of live animals.[4]
Quantitative Data Summary
| Parameter | Assay | Cell Line/Model | Result | Reference |
| IC50 | HRE-luciferase activity | HCT116 | 3.65 µM | [6] |
| In Vivo Efficacy | Xenograft | HCT116 | Dose-dependent tumor regression | [1][11] |
| Combination Therapy | Xenograft | HCT116 | Enhanced efficacy with sunitinib | [1][12] |
| Metabolic Effects | ECAR & OCR | HCT116 | Inhibition of both glycolysis and mitochondrial respiration | [1][2] |
| Anti-Angiogenesis | CAM Assay | Chicken Embryo | Inhibition of angiogenesis | [3] |
| Cytotoxicity | LDH Assay | B16F10 Melanoma | Significant cytotoxicity at >2.5 µM | [7] |
Experimental Protocols
5.1. Protocol: In Vivo Xenograft Tumor Growth Study
-
Cell Culture: Culture human colorectal carcinoma HCT116 cells in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Use 4- to 6-week-old female Balb/c nude mice.[10]
-
Tumor Implantation: Subcutaneously inject 1 x 10⁷ HCT116 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: V = (length × width²) / 2.
-
Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[10]
-
Drug Administration: Administer this compound orally (e.g., 50 mg/kg) or intravenously daily for a period of two to three weeks.[6][10] The control group should receive the vehicle solution.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, IHC).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.
5.2. Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. The next day, expose the cells to hypoxic conditions (e.g., 1% O₂) and treat with various concentrations of this compound or DMSO (vehicle control) for 18 hours.[6]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of HIF-1α Expression Following IDF-11774 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Hypoxia-Inducible Factor-1α (HIF-1α) expression in response to treatment with IDF-11774, a potent HIF-1 inhibitor. These guidelines are intended for professionals in research and drug development.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. The alpha subunit, HIF-1α, is the oxygen-regulated component. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, activating genes involved in angiogenesis, cell proliferation, and metabolism.[1] this compound is a novel small molecule inhibitor of HIF-1 that has been shown to suppress the accumulation of HIF-1α, thereby inhibiting tumor growth and angiogenesis.[2][3][4] The primary mechanisms of this compound include promoting the proteasomal degradation of HIF-1α and inhibiting the activity of Heat Shock Protein 70 (HSP70), a chaperone protein that can stabilize HIF-1α.[3][5] Western blotting is a fundamental technique to qualitatively and quantitatively assess the expression levels of HIF-1α in response to this compound treatment.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on HIF-1α expression in various cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound on HIF-1α Expression in Gastric Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in HIF-1α Expression |
| MKN45 | 30 | 4 | Marked Decrease[5] |
| MKN74 | 30 | 4 | Marked Decrease[5] |
Table 2: Effect of this compound on HIF-1α Expression in Colorectal Cancer Cells under Hypoxia
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in HIF-1α Expression |
| HCT116 | 5 | 18 | Inhibition of Accumulation[6] |
| HCT116 | 10 | 18 | Inhibition of Accumulation[6] |
| HCT116 | 20 | 18 | Inhibition of Accumulation[6] |
Table 3: Effect of this compound on CoCl₂-Induced HIF-1α Expression in Melanoma Cells
| Cell Line | This compound Concentration (µM) | Change in HIF-1α Expression |
| B16F10 | Dose-dependent | Reduction[7] |
Note: Cobalt chloride (CoCl₂) is a chemical that mimics hypoxic conditions by inhibiting prolyl hydroxylases, leading to HIF-1α stabilization.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, MKN45, B16F10) in appropriate cell culture dishes and allow them to adhere and reach 70-80% confluency.
-
Induction of Hypoxia (if applicable): To study the effect of this compound under hypoxic conditions, incubate the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours prior to and during treatment. Alternatively, chemical induction of hypoxia can be achieved by treating cells with agents like cobalt chloride (CoCl₂) at a concentration of 100-300 µM for 4-6 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 30 µM).[5][6]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug). Incubate the cells for the desired duration (e.g., 4, 18 hours).[5][6]
Western Blot Protocol for HIF-1α Detection
A. Sample Preparation (Cell Lysis)
Critical Note: HIF-1α is highly unstable under normoxic conditions and can degrade within minutes.[8] All steps should be performed on ice, and pre-chilled buffers and reagents must be used to minimize degradation.
-
Washing: After treatment, place the culture dishes on ice and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells.[9]
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
B. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[9] This ensures equal loading of protein for each sample.
C. SDS-PAGE and Electrotransfer
-
Sample Preparation for Loading: Mix an equal amount of protein from each sample (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 7.5% or 8% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
D. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α) diluted in the blocking buffer. Recommended dilutions typically range from 1:500 to 1:2000. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in D.3.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system. The expected band size for post-translationally modified HIF-1α is typically between 110-130 kDa.[8]
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
Visualizations
Caption: HIF-1α Regulation and this compound Mechanism.
Caption: Western Blot Workflow for HIF-1α Detection.
References
- 1. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Measuring Changes in Metabolic Profile After IDF-11774 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction IDF-11774 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor that plays a critical role in cellular adaptation to low oxygen environments, particularly in cancer.[1][2] HIF-1 orchestrates a profound metabolic shift towards aerobic glycolysis and suppresses mitochondrial respiration, allowing cancer cells to thrive.[3] this compound has been shown to suppress the accumulation of the HIF-1α subunit, in part by inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70).[4][5][6] This action leads to a significant alteration of the cancer cell's metabolic profile, primarily by inhibiting glucose-dependent energy metabolism and mitochondrial respiration.[1][3]
This application note provides detailed protocols for quantifying the metabolic changes induced by this compound treatment. The methodologies described herein include untargeted metabolomics for broad profiling, real-time metabolic flux analysis using the Seahorse XF platform, and a targeted glucose uptake assay. These protocols are designed to provide researchers with a robust framework for evaluating the metabolic impact of this compound and other HIF-1 pathway inhibitors.
Core Mechanism and Experimental Overview
This compound treatment initiates a cascade of events beginning with the inhibition of HIF-1α. This leads to the downregulation of HIF-1 target genes involved in metabolism, such as glucose transporters (e.g., GLUT1) and key glycolytic enzymes.[3][7] The subsequent reduction in glucose uptake and glycolysis, coupled with decreased mitochondrial respiration, results in a cellular energy crisis, characterized by depleted ATP and elevated AMP levels.[3][5] This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn inhibits the anabolic mTOR signaling pathway.[3][8]
The following sections detail the protocols to measure these specific metabolic endpoints. An overview of the experimental process is presented below.
Protocol 1: Untargeted Metabolomics Profiling by LC-MS
This protocol describes how to obtain a broad snapshot of the intracellular metabolic state following this compound treatment using liquid chromatography-mass spectrometry (LC-MS).
A. Materials
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
6-well or 10 cm cell culture plates
-
LC-MS grade water, methanol, acetonitrile
-
Ice-cold 0.9% NaCl solution
-
Metabolite Extraction Buffer: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Cell scrapers
-
Refrigerated centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS system (e.g., Q-Exactive Orbitrap with HILIC column)
B. Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HCT116) in 6-well plates to reach 80-90% confluency on the day of extraction. Prepare at least 4-6 replicates per condition (Vehicle vs. This compound).
-
Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 18-24 hours).[4]
-
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium and immediately wash the cells twice with 2 mL of ice-cold 0.9% NaCl to remove extracellular metabolites.
-
Place the plate on dry ice and add 1 mL of -80°C Metabolite Extraction Buffer to each well to quench metabolic activity.
-
Scrape the cells in the extraction buffer and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing metabolites) to a new tube without disturbing the protein pellet.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of injection solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.
-
Vortex, centrifuge to pellet any debris, and transfer the supernatant to LC-MS vials.
-
-
LC-MS Analysis and Data Processing:
-
Perform untargeted analysis using a high-resolution mass spectrometer. A HILIC column is recommended for separating polar metabolites characteristic of central carbon metabolism.[9]
-
Process the raw data using software like Compound Discoverer, XCMS, or similar platforms for peak picking, alignment, and integration.
-
Identify metabolites by matching accurate mass and retention times to known standards or databases.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites significantly altered by this compound treatment.
-
C. Expected Data Metabolic profiling of cells treated with this compound is expected to reveal significant decreases in the levels of key metabolites involved in energy production.[3][5]
| Metabolic Pathway | Metabolite | Expected Change with this compound |
| Glycolysis | Lactate | ↓↓↓ |
| Pyruvate | ↓↓ | |
| TCA Cycle | Succinate | ↓↓ |
| Fumarate | ↓↓ | |
| Malate | ↓↓ | |
| Energy Currency | ATP | ↓↓↓ |
| AMP | ↑↑↑ | |
| Redox Cofactors | NAD+ | ↓↓ |
| NADP+ | ↓↓ |
Protocol 2: Real-Time Metabolic Flux Analysis
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[7][8] The Mito Stress Test protocol uses sequential injections of mitochondrial inhibitors to reveal a cell's bioenergetic profile.
A. Materials
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
This compound or vehicle
B. Experimental Protocol
-
Sensor Cartridge Hydration:
-
One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge and incubate overnight at 37°C in a non-CO2 incubator.[10]
-
-
Cell Seeding:
-
Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with this compound or vehicle for the desired duration (e.g., 18-24 hours) in a standard CO2 incubator.
-
-
Assay Preparation:
-
One hour before the assay, remove the treatment medium, wash the cells once with pre-warmed Seahorse XF Assay Medium, and add the final volume of assay medium.
-
Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.[10]
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure basal OCR and ECAR, then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
C. Expected Data this compound treatment is known to inhibit both glycolysis and mitochondrial respiration.[1][7]
| Seahorse Parameter | Description | Expected Change with this compound |
| Basal OCR | Baseline oxygen consumption | ↓↓ |
| ATP-Linked Respiration | OCR used for ATP synthesis | ↓↓ |
| Maximal Respiration | Maximum respiratory capacity | ↓↓ |
| Basal ECAR | Baseline glycolysis rate | ↓↓ |
Protocol 3: Fluorescent Glucose Uptake Assay
This protocol measures the rate of glucose transport into cells using 2-NBDG, a fluorescently-labeled deoxyglucose analog that is taken up by glucose transporters but not fully metabolized, causing it to accumulate intracellularly.
A. Materials
-
96-well black, clear-bottom cell culture plates
-
This compound or vehicle
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)
B. Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and grow overnight.
-
Treat cells with this compound or vehicle in complete medium for the desired time (e.g., 18-24 hours).
-
-
Glucose Starvation:
-
Aspirate the medium and wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer for 30-60 minutes to deplete intracellular glucose.
-
-
2-NBDG Uptake:
-
Add KRH buffer containing 2-NBDG (final concentration e.g., 100-200 µM) and the respective concentrations of this compound or vehicle.
-
Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically.[11]
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a plate reader (Ex/Em ≈ 485/535 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of background wells (no cells).
-
Normalize the fluorescence signal to cell number or protein content (e.g., via a parallel BCA or CyQUANT assay).
-
Express the data as a percentage of the vehicle-treated control.
-
C. Expected Data As this compound downregulates the expression of glucose transporters, a significant reduction in glucose uptake is expected.[2][3]
| Treatment Condition | Normalized Fluorescence Units (RFU) | % of Vehicle Control |
| Vehicle Control | 15,000 | 100% |
| This compound (Low Dose) | 9,500 | ~63% |
| This compound (High Dose) | 6,000 | ~40% |
The protocols outlined in this application note provide a comprehensive toolkit for researchers to investigate the metabolic effects of the HIF-1 inhibitor this compound. By combining broad, untargeted metabolomics with functional assays for real-time metabolic flux and glucose uptake, users can generate a detailed and quantitative profile of the drug's impact on cancer cell metabolism. These methods are essential for understanding the mechanism of action of this compound and can be adapted to evaluate other compounds targeting cellular metabolic pathways.
References
- 1. | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing | Springer Nature Experiments [experiments.springernature.com]
- 10. tabaslab.com [tabaslab.com]
- 11. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IDF-11774 solubility issues and solutions
Welcome to the technical support center for IDF-11774. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] Its primary mechanism of action is the suppression of HIF-1α accumulation under hypoxic conditions.[2][3] By inhibiting HIF-1α, this compound disrupts the metabolic processes in cancer cells that are crucial for their survival and proliferation in low-oxygen environments. Specifically, it has been shown to regulate cancer metabolism, suppress tumor growth, and inhibit angiogenesis.[1][3][4]
Q2: In what solvents is this compound soluble?
This compound exhibits solubility in several common laboratory solvents. It is most soluble in Dimethyl Sulfoxide (DMSO).[2][5][6][7] It has limited solubility in Ethanol and is considered insoluble in water.[2][7] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are required.[5]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
Precipitation in aqueous media is a common issue due to the low aqueous solubility of this compound. This can be caused by:
-
High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Insufficient initial dissolution: The compound may not have been fully dissolved in the stock solvent (e.g., DMSO) before dilution.
-
Use of old or moisture-absorbed DMSO: DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[2][5]
-
Temperature changes: A decrease in temperature upon addition to cooler media can reduce solubility.
Q4: How can I improve the solubility of this compound for my in vitro experiments?
To improve solubility for in vitro assays:
-
Use fresh, high-quality DMSO: Always use newly opened, anhydrous DMSO to prepare your stock solution.[2][6]
-
Ensure complete dissolution: Before further dilution, make sure the compound is completely dissolved in DMSO. Gentle warming and sonication can aid in this process.[5][6]
-
Prepare a concentrated stock solution: A higher concentration stock in DMSO allows for a smaller volume to be added to the aqueous medium, minimizing the risk of precipitation.
-
Stepwise dilution: When diluting the DMSO stock into your aqueous medium, add it slowly while vortexing or mixing to facilitate dispersion.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Quantitative Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 13 mg/mL (35.27 mM) | [7] |
| DMSO | 15 mg/mL (40.7 mM) | [2] |
| DMSO | 60 mg/mL (162.82 mM) | [5][6] |
| Ethanol | 4 mg/mL (10.85 mM) | [7] |
| Ethanol | 5 mg/mL | [2] |
| Water | Insoluble | [2][7] |
Note: Solubility can vary slightly between batches.
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[8][9]
-
Vortex thoroughly to dissolve the powder. If needed, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[5][8]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from formulations provided by various suppliers and is intended for animal studies.[2][5]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 1 mL final volume):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[5] Ensure it is fully dissolved.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.[5]
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[5]
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[5]
-
The final solution should be a clear solution. It is recommended to prepare this formulation fresh on the day of use.[5]
-
Signaling Pathway
Simplified Signaling Pathway of this compound Action
Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on target genes, promoting transcription of genes involved in angiogenesis, glycolysis, and cell survival. This compound inhibits the accumulation of HIF-1α, thereby preventing the transcription of these target genes.[2][3][4]
Caption: The inhibitory effect of this compound on the HIF-1 signaling pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | HIF-1α inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing IDF-11774 for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in cell viability assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1] It functions by suppressing the accumulation of the HIF-1α subunit, which is a key transcription factor in the cellular response to hypoxia.[2][3] this compound has been shown to inhibit the chaperone activity of HSP70, leading to the proteasomal degradation of HIF-1α.[3][4] This ultimately disrupts cancer cell metabolism, including glycolysis and mitochondrial respiration, and can induce cell cycle arrest and apoptosis.[2][3]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published studies, a typical starting concentration range for in vitro cell viability assays is between 1 µM and 50 µM.[1][3] However, the optimal concentration is highly dependent on the cell line and the duration of the treatment. For instance, the IC50 for reducing HRE-luciferase activity of HIF-1α in HCT116 cells was reported as 3.65 μM.[1][5] In other studies, concentrations of 15 µM and 30 µM were used to observe effects on gastric cancer cell lines, while concentrations up to 10 mM have been tested in melanoma cell lines.[3][6][7] A dose-response experiment is crucial to determine the optimal concentration for your specific model system.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the powder form can be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1]
Q4: What are the known downstream effects of this compound treatment?
A4: this compound treatment leads to a variety of downstream effects primarily mediated by the inhibition of HIF-1α. These include:
-
Metabolic Reprogramming: Inhibition of glucose uptake and energy metabolism, leading to decreased ATP levels and an increased AMP/ATP ratio.[2][4]
-
Induction of Apoptosis: Activation of apoptotic pathways, evidenced by increased levels of cleaved PARP and cleaved caspase-3.[3]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest in cancer cells.[3]
-
Modulation of Signaling Pathways: It can lead to the activation of MAPK signaling pathways (ERK1/2, p38, and JNK) and inhibition of mTOR signaling.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cells. |
| Short incubation time: The treatment duration may not be sufficient to induce a measurable effect. | Increase the incubation time (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound. | |
| Cell line resistance: The cell line may be inherently resistant to HIF-1α inhibition. | Consider using a different cell line known to be sensitive to HIF-1α inhibitors or investigate potential resistance mechanisms. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Use a multichannel pipette for seeding to improve consistency. |
| Edge effects: Wells on the perimeter of the plate may experience different environmental conditions (e.g., evaporation). | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Compound precipitation: The compound may be precipitating out of the solution at the tested concentrations. | Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions from the stock solution and ensure the final DMSO concentration is not too high (typically <0.5%). | |
| Unexpected increase in cell viability at low concentrations. | Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation. | This is a known biological phenomenon. Focus on the inhibitory concentration range for your primary experimental goals. |
| Discrepancies with published data. | Different experimental conditions: Variations in cell line passage number, media composition, serum concentration, or assay type can affect results. | Carefully review and align your experimental protocol with the cited literature. Standardize all experimental parameters as much as possible. |
Data Summary
In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| HCT116 (Colorectal Carcinoma) | HRE-luciferase activity | Not specified | IC50 = 3.65 μM | [1][5] |
| HCT116 (Colorectal Carcinoma) | Cell Growth | 5, 10, 20 μM | Dose-dependent inhibition of cell growth | [1] |
| MKN45 & MKN74 (Gastric Cancer) | Proliferation, Migration, Invasion | 15 μM, 30 μM | Marked decrease in proliferation, migration, and invasion | [3] |
| B16F10 (Melanoma) | Cell Viability (MTT) & Cytotoxicity (LDH) | 0 - 10 mM | Dose-dependent reduction in survival, significant cytotoxicity at >2.5 mM | [6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cell Viability Assays
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, leading to HIF-1α degradation and downstream cellular effects.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound in cell viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of IDF-11774 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IDF-11774. The information is designed to help address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] It functions by preventing the accumulation of the HIF-1α subunit under hypoxic conditions, which in turn downregulates the transcription of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell proliferation.[2][4]
Q2: Does this compound have other known mechanisms of action?
A2: Yes, this compound has been shown to inhibit the chaperone activity of Heat Shock Protein 70 (HSP70).[5][6][7] This action can also contribute to the degradation of HIF-1α.[7] Additionally, this compound treatment has been associated with the activation of MAPK signaling pathways, including increased phosphorylation of ERK, JNK, and p38, leading to apoptosis and cell cycle arrest in some cancer cell lines.[5]
Q3: What is the IC50 of this compound?
A3: The reported IC50 of this compound for the inhibition of HIF-1α-dependent HRE-luciferase activity is 3.65 μM.[1][2][3][4][6]
Q4: What are the recommended working concentrations for in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have used concentrations ranging from 5 μM to 30 μM.[2][5] It is always recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity in Normoxic Conditions
Question: I am observing significant cell death in my control cell line cultured under normoxic (normal oxygen) conditions when treated with this compound. Why is this happening if it's a HIF-1α inhibitor?
Possible Causes and Solutions:
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HSP70 Inhibition: this compound is also an inhibitor of HSP70.[5][7] HSP70 is a chaperone protein essential for cellular homeostasis and survival, even in normoxic conditions. Its inhibition can lead to apoptosis.
-
Troubleshooting Step: Measure the expression and activity of HSP70 and its downstream targets to confirm if this pathway is being affected in your cells.
-
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MAPK Pathway Activation: this compound has been shown to increase the phosphorylation of pro-apoptotic MAP kinases like JNK and p38.[5] This effect might be independent of HIF-1α inhibition and could be causing toxicity.
-
Troubleshooting Step: Perform a western blot to check the phosphorylation status of ERK, JNK, and p38 in your treated cells.
-
-
Off-Target Kinase Activity: Although not extensively documented, like many small molecule inhibitors, this compound could have off-target effects on various kinases.
-
Troubleshooting Step: If possible, perform a kinase profile screen to identify potential off-target kinases affected by this compound. Compare your results with known inhibitors of any identified off-targets.
-
Issue 2: Inconsistent HIF-1α Inhibition
Question: I am not seeing a consistent, dose-dependent decrease in HIF-1α levels in my hypoxic experiments. What could be the reason?
Possible Causes and Solutions:
-
Drug Stability and Solubility: this compound may have limited solubility in aqueous media. Precipitation of the compound will lead to inconsistent effective concentrations.
-
Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium.[2] Visually inspect for any precipitation. Prepare fresh stock solutions regularly.
-
-
Cell Line Specific Differences: The regulation of HIF-1α can be cell-type specific. Some cell lines may have alternative mechanisms for HIF-1α stabilization that are less sensitive to this compound.
-
Troubleshooting Step: Confirm that your cell line is known to have a robust and VHL-dependent HIF-1α response to hypoxia. You can also test another known HIF-1α inhibitor as a positive control.
-
-
Timing of Treatment and Hypoxia Induction: The timing of this compound treatment relative to the induction of hypoxia is critical.
-
Troubleshooting Step: Optimize the pre-incubation time with this compound before exposing the cells to hypoxia. A typical starting point is to treat cells for 4 to 12 hours before and during the hypoxic period.[5]
-
Issue 3: Unexpected Changes in Cellular Metabolism
Question: My metabolic assays show changes in glycolysis and mitochondrial respiration even at low concentrations of this compound where I don't see significant HIF-1α inhibition. What could be the cause?
Possible Causes and Solutions:
-
Direct Effects on Metabolic Enzymes: this compound might have off-target effects on key metabolic enzymes that are independent of its action on HIF-1α.
-
Troubleshooting Step: Investigate the activity of key enzymes in glycolysis and the TCA cycle directly in treated cell lysates.
-
-
Alteration of the AMP/ATP Ratio: this compound has been shown to decrease ATP levels and increase the AMP/ATP ratio, leading to AMPK activation.[4][8] This can have profound effects on cellular metabolism independent of direct HIF-1α inhibition.
-
Troubleshooting Step: Measure the AMP/ATP ratio and the phosphorylation status of AMPK in your cells following this compound treatment.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (HRE-luciferase activity) | 3.65 μM | HCT116 | [1][2][4][6] |
| In Vitro Concentration Range | 5 - 30 μM | HCT116, MKN45, MKN74 | [2][5] |
| In Vivo Dosage (Oral) | 50 mg/kg | Balb/c nude mice | [2][4] |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α and Phospho-MAPK
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Cell Lysis: Treat cells with this compound for the desired time. For HIF-1α, induce hypoxia as required. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HIF | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting IDF-11774 instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDF-11774, focusing on challenges related to its use in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] Its primary mechanism involves the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity.[4][5][6] This interference promotes the proteasomal degradation of HIF-1α, even under hypoxic conditions, thereby downregulating HIF-1 target genes involved in angiogenesis and cancer metabolism.[4][6][7]
Q2: What are the solubility characteristics of this compound?
This compound is insoluble in water.[1][8][9] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][8][9] Due to its hydrophobic nature, direct dissolution in aqueous buffers will result in precipitation and instability.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in high-purity, anhydrous DMSO.[4][6][10] A common stock concentration is 10 mM.[4][6][10] To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should also be stored at -20°C and are typically stable for at least one month, or up to a year at -80°C.[1]
Troubleshooting Guide: Instability in Aqueous Solutions
Issue: Precipitation or cloudiness is observed when diluting the this compound DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).
This is a common issue due to the poor aqueous solubility of this compound. Here are several approaches to address this:
1. Final DMSO Concentration:
-
Recommendation: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced cellular toxicity. However, a slightly higher DMSO concentration may be necessary to maintain this compound solubility.
-
Procedure: When preparing your working solution, add the DMSO stock of this compound to your aqueous medium dropwise while vortexing or stirring to facilitate rapid dispersal and minimize localized high concentrations that can lead to precipitation.
2. Use of Surfactants or Co-solvents (Primarily for in vivo formulations):
-
Recommendation: For animal studies, a formulation with co-solvents and surfactants is often necessary to achieve a stable solution for administration.[1][2][8]
-
Detailed Protocol: A commonly used formulation involves a multi-step process:
-
Start with a concentrated stock of this compound in DMSO.
-
Add PEG300 to the DMSO stock and mix thoroughly.
-
Incorporate a surfactant like Tween-80 and ensure the solution is clear.
-
Finally, add sterile saline or ddH₂O to reach the desired final volume.[1][2][8] It is crucial that the mixed solution be used immediately for optimal results.[1][8]
-
3. Sonication:
-
Recommendation: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate that may have formed during dilution.
-
Caution: Over-sonication can potentially degrade the compound. Use short bursts of sonication and cool the sample on ice if necessary.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][8][9] |
| DMSO | ≥ 15 mg/mL (~40.7 mM) | [1] |
| Ethanol | ~5 mg/mL (~13.56 mM) | [8] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4][6]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
-
On the day of the experiment, thaw a vial of the stock solution.
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 5, 10, 20 µM).[1] Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Mix the final solution thoroughly by pipetting or gentle vortexing before adding it to the cells.
Signaling Pathway of this compound Action
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in tumor progression. This compound inhibits the chaperone activity of HSP70, which is necessary for the proper folding and stability of HIF-1α. This leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thereby blocking its downstream effects.[4][5][6]
Troubleshooting Logic for Aqueous Instability
When encountering precipitation upon adding this compound to an aqueous solution, a logical troubleshooting process can be followed to identify the optimal preparation method for your specific experimental needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. mdpi.com [mdpi.com]
How to minimize IDF-11774 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDF-11774. The information is designed to help minimize cytotoxicity in normal cells during your experiments.
Troubleshooting Guides
Q: How can I minimize the cytotoxic effects of this compound on my normal cell cultures?
A: Minimizing off-target cytotoxicity in normal cells is crucial for developing a viable therapeutic strategy. While this compound is designed to target cancer cells, particularly under hypoxic conditions, effects on normal cells can occur. Here are several strategies to investigate for minimizing these effects.
1. Optimization of Experimental Parameters
-
Dose-Response and Time-Course Studies: It is critical to determine the therapeutic window for your specific cell lines. This involves performing a careful dose-response analysis on both your cancer cell line and a relevant normal cell line control. The goal is to identify a concentration of this compound that induces significant apoptosis or cell cycle arrest in cancer cells while having a minimal effect on normal cells.
-
Intermittent Dosing Schedule: Instead of continuous exposure, an intermittent dosing schedule may allow normal cells to recover from any potential off-target effects. This could involve treating cells for a defined period (e.g., 24 or 48 hours), followed by a drug-free recovery period.
2. Combination Strategies with Cytoprotective Agents
-
Cell Cycle Inhibitors for Normal Cell Quiescence: A common strategy to protect normal cells from cytotoxicity is to transiently arrest them in the G1 phase of the cell cycle, a phase in which they are often less sensitive to cytotoxic agents.[1][2] Since many cancer cell lines have a dysregulated cell cycle (e.g., p53 or Rb mutations), they may not be arrested by the protective agent, thus creating a selective advantage for the cytotoxic drug to act on the cancer cells.[1][2]
-
Antioxidant Co-treatment: this compound has been shown to inhibit mitochondrial respiration.[3][4] This can sometimes lead to the production of reactive oxygen species (ROS) that can damage normal cells. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), could potentially mitigate some of these off-target effects.
Data Presentation: Illustrative IC50 Values
The following table provides a hypothetical example of how to present IC50 data to identify a therapeutic window between a cancer cell line and a normal cell line.
| Cell Line | Cell Type | Assumed p53 Status | This compound IC50 (µM) |
| HCT116 | Colon Carcinoma | Wild-Type | 3.65[5] |
| MKN45 | Gastric Cancer | Mutant | ~30 (Effective Dose)[6] |
| HUVEC | Normal Endothelial Cells | Wild-Type | > 50 (Hypothetical) |
| Normal Fibroblasts | Normal Connective Tissue | Wild-Type | > 75 (Hypothetical) |
Experimental Workflow for Minimizing Cytotoxicity
The diagram below outlines a potential experimental workflow to test strategies for reducing this compound cytotoxicity in normal cells.
Caption: Experimental workflow for testing cytoprotective strategies.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability and determining the IC50 of this compound.
-
Cell Seeding:
-
Plate both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A typical starting range might be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Frequently Asked Questions (FAQs)
Q: What is the known mechanism of this compound-induced cytotoxicity?
A: this compound is an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[5] Its cytotoxic effects in cancer cells are primarily mediated through the following mechanisms:
-
Inhibition of HIF-1α Accumulation: this compound prevents the accumulation of HIF-1α under hypoxic conditions, in part by stimulating its proteasomal degradation and inhibiting the chaperone activity of HSP70.[4][6]
-
Induction of Apoptosis: By downregulating HIF-1α, this compound can activate the MAPK signaling pathway, leading to an increase in apoptotic markers such as cleaved PARP and cleaved caspase-3.[6]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells.[6]
-
Metabolic Reprogramming: It interferes with cancer cell metabolism by reducing glucose uptake and inhibiting mitochondrial respiration.[3][5][7]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound promotes HIF-1α degradation under hypoxic conditions.
Q: Are there specific types of normal cells that are more sensitive to this compound?
A: While extensive data on a wide range of normal cells is not yet available, studies have shown that this compound can affect the function of Human Umbilical Vein Endothelial Cells (HUVECs).[4] Specifically, it was found to inhibit proliferation, migration, and tube formation in these cells. This is not unexpected, as angiogenesis (the formation of new blood vessels), a process in which endothelial cells are key, is a downstream target of HIF-1α. Therefore, normal cells involved in processes that are regulated by HIF-1α may be more susceptible to the effects of this compound.
Q: What are the potential off-target effects of this compound?
A: The primary target of this compound is HIF-1α. However, like any small molecule inhibitor, there is a potential for off-target effects. One identified mechanism of this compound is the inhibition of HSP70.[4][6] HSP70 is a chaperone protein with many cellular functions, so its inhibition could potentially lead to broader cellular effects beyond the downregulation of HIF-1α. Additionally, as this compound affects fundamental processes like mitochondrial respiration and glucose metabolism, it is plausible that it could have effects on normal cells with high metabolic rates.[3][7] Researchers should carefully monitor for unexpected cellular phenotypes in their normal cell controls.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
IDF-11774 degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of IDF-11774. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] It functions by promoting the degradation of the HIF-1α protein, even under hypoxic conditions.[4] This is achieved, in part, through the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, which is involved in the refolding and stability of HIF-1α. By binding to an allosteric pocket of HSP70, this compound prevents the proper folding of HIF-1α, making it susceptible to proteasomal degradation.[4] Additionally, this compound has been shown to decrease mitochondrial respiration, leading to increased intracellular oxygen levels, which further promotes HIF-1α degradation.[4]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below.
3. How should I prepare this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][5] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used and stored at -20°C.[2][5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4. What are the known degradation pathways for this compound?
Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound, such as its susceptibility to hydrolysis, oxidation, or photolysis. To ensure the integrity of the compound, it is critical to adhere to the recommended storage and handling conditions.
Troubleshooting Guides
Issue: I am having trouble dissolving this compound.
-
Check the solvent: Ensure you are using a fresh, high-purity solvent such as DMSO.[3] Moisture-absorbing DMSO can reduce solubility.[3]
-
Sonication: If the compound does not readily dissolve, sonication may be helpful.[6]
-
Solubility limits: Be aware of the solubility limits in different solvents. Refer to the solubility table for guidance.
Issue: I am not observing the expected biological effect in my cell-based assay.
-
Compound integrity: Ensure that the this compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.
-
Cell line sensitivity: The IC50 of this compound for reducing HIF-1α activity is approximately 3.65 μM in HCT116 cells.[1][3] However, the effective concentration may vary between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Hypoxic conditions: For experiments investigating HIF-1α inhibition, ensure that your hypoxic conditions are well-established and consistent.
-
Duration of treatment: The time required for this compound to exert its effect can vary. In some studies, cells were treated for 4 hours, while others involved longer incubation times.[7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][6] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | [1][6] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 15 mg/mL (40.7 mM) | [3] |
| DMSO | 60 mg/mL (162.82 mM) | [6] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine HIF-1α Stability
This assay is used to assess the effect of this compound on the stability of the HIF-1α protein by inhibiting new protein synthesis.
-
Cell Culture: Plate gastric cancer cells (e.g., MKN74 or MKN45) and grow to the desired confluency.
-
Induce Hypoxia (Optional): To study HIF-1α stability under hypoxic conditions, pre-incubate cells with a hypoxia-mimicking agent like dimethyloxalylglycine (DMOG) for 4 hours.[2]
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 30 μM) or DMSO as a vehicle control for 4 hours.[7]
-
Inhibit Protein Synthesis: Add cycloheximide (CHX) to the culture medium to a final concentration of 50 μg/mL to block de novo protein synthesis.
-
Time Course Lysis: Lyse the cells at various time points after CHX addition (e.g., 0, 5, 10, 20, 30 minutes).
-
Immunoblotting: Perform immunoblot analysis on the cell lysates to detect the levels of HIF-1α and a loading control (e.g., β-actin). The rate of disappearance of the HIF-1α band indicates its stability.
Visualizations
Caption: Mechanism of action of this compound in promoting HIF-1α degradation.
Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
Interpreting unexpected results in IDF-11774 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The content is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a HIF-1α inhibitor.[1][2] It functions through multiple mechanisms, including promoting the proteasomal degradation of HIF-1α under hypoxic conditions, inhibiting the chaperone activity of Heat Shock Protein 70 (HSP70), and modulating cancer cell metabolism by suppressing mitochondrial respiration and glycolysis.[3][4]
Q2: What is the reported IC50 for this compound?
A2: The IC50 for this compound in reducing the Hypoxia Response Element (HRE)-luciferase activity of HIF-1α is reported to be 3.65 μM in HCT116 human colon cancer cells.[1]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated efficacy in various in vitro and in vivo models, including colorectal, lung, gastric, and thyroid cancer, as well as melanoma.[3]
Q4: How does this compound affect cellular metabolism?
A4: this compound inhibits both glucose-dependent energy metabolism and mitochondrial respiration.[5] It has been shown to decrease the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in cancer cells.[1][4] This leads to significant changes in the levels of metabolites in glycolysis and the tricarboxylic acid (TCA) cycle, resulting in higher AMP levels and decreased ATP levels.[5]
Q5: What are the known downstream effects of this compound treatment?
A5: Treatment with this compound has been shown to induce cell cycle arrest and apoptosis.[3] It can also lead to the activation of MAPK signaling pathways, including phospho-ERK, phospho-JNK, and phospho-p38.[3] Furthermore, it has been observed to reduce the migration and invasion of cancer cells and suppress angiogenesis.[3]
Troubleshooting Guides
Unexpected Result 1: No significant decrease in HIF-1α levels after this compound treatment under hypoxia.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Titrate this compound concentration. Effective concentrations can vary between cell lines. Start with a range around the reported IC50 (e.g., 1-20 µM).[1] |
| Timing of Treatment and Harvest | Optimize the duration of this compound treatment and the timing of cell harvest post-hypoxia induction. HIF-1α is a highly labile protein. |
| Ineffective Hypoxia Induction | Ensure your hypoxia chamber or chemical induction (e.g., with CoCl2 or DMOG) is achieving the desired low oxygen level. Validate hypoxia by measuring the expression of other known hypoxia-inducible genes. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line known to be sensitive to HIF-1α inhibition as a positive control. |
| Protein Extraction and Western Blotting Issues | Use a lysis buffer containing protease inhibitors and perform all steps on ice to prevent HIF-1α degradation. Ensure efficient nuclear extraction, as HIF-1α is a nuclear protein.[6] |
Unexpected Result 2: Significant cytotoxicity observed at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound is also an HSP70 inhibitor, which can induce apoptosis.[3][4] The observed cytotoxicity may be an on-target effect related to HSP70 inhibition rather than an off-target effect. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cells (typically <0.1%). Run a vehicle-only control. |
| Metabolic Vulnerability | Since this compound impacts cellular metabolism, cells that are highly dependent on glycolysis or mitochondrial respiration may be more sensitive.[4][5] |
Unexpected Result 3: Contradictory results between cell viability assays (e.g., MTT vs. LDH).
| Potential Cause | Troubleshooting Step |
| Assay Principle Differences | MTT assays measure metabolic activity, which can be directly affected by this compound's impact on glycolysis and mitochondrial respiration, potentially leading to an underestimation of viability. LDH assays measure membrane integrity and cell death. |
| Timing of Assay | The kinetics of metabolic inhibition and cell death may differ. Conduct a time-course experiment to observe the effects of this compound over different durations. |
| Drug-Assay Interference | Although less common, the chemical properties of this compound could potentially interfere with the assay reagents. Run appropriate controls, including the compound in cell-free media with the assay reagents. |
| Cellular State | This compound induces cell cycle arrest, which can reduce metabolic activity without immediate cell death, thus affecting MTT readings more significantly than LDH release.[3] |
Unexpected Result 4: Unexpected activation or inhibition of a signaling pathway (e.g., MAPK).
| Potential Cause | Troubleshooting Step |
| Cellular Stress Response | Inhibition of HIF-1α and HSP70, along with metabolic disruption, can induce cellular stress, leading to the activation of stress-response pathways like MAPK.[3] This may be an expected, albeit complex, outcome. |
| Feedback Loops | Cellular signaling is highly interconnected. Inhibition of one pathway can lead to compensatory activation of another. Map the known interactions of HIF-1α and HSP70 with other signaling cascades in your cell type. |
| Cell-Type Specific Signaling | The wiring of signaling networks can differ significantly between cell types. What is observed in one cancer type may not be replicated in another. |
| Dose and Time-Dependent Effects | The effect on other signaling pathways may be dependent on the concentration of this compound and the duration of treatment. Perform a dose- and time-course analysis of key signaling proteins. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HCT116 (Colon) | HRE-luciferase | IC50 | 3.65 µM | [1] |
| MKN45 (Gastric) | Western Blot | HIF-1α reduction | 30 µM (4h) | [3] |
| MKN74 (Gastric) | Western Blot | HIF-1α reduction | 30 µM (4h) | [3] |
| B16F10 (Melanoma) | MTT Assay | Reduced Survival | 7-10 mM (significant) | [6] |
| B16F10 (Melanoma) | LDH Assay | Cytotoxicity | >2.5 mM (significant) | [6] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing | Outcome | Reference |
| Colorectal Carcinoma (HCT116) | Xenograft | 50 mg/kg p.o. | Anticancer efficacy | [1] |
| Melanoma (B16F10) | Nude Mice | 60 mg/kg/day | Reduced tumor size | [6] |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Logical workflow for troubleshooting unexpected results.
Experimental Protocols
Western Blot for HIF-1α
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Nuclear Extraction (Recommended): For optimal results, perform nuclear extraction using a commercial kit or a hypotonic buffer-based protocol to enrich for HIF-1α.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an 8% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes on ice.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9 and detect the signal using an ECL substrate and an imaging system.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
In Vitro Tube Formation Assay
-
Matrix Coating: Thaw Matrigel or a similar basement membrane extract on ice and coat the wells of a 96-well plate. Polymerize the gel at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.
-
Treatment and Seeding: Add this compound at the desired concentrations to the cell suspension and seed the cells onto the polymerized matrix.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Imaging: Monitor the formation of capillary-like structures (tubes) using a microscope at regular intervals.
-
Quantification: Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software like ImageJ.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial Oxygen Consumption Rate (OCR) [bio-protocol.org]
Validation & Comparative
Comparative Analysis of IDF-11774 and Other HIF-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel HIF-1 inhibitor, IDF-11774, with other established Hypoxia-Inducible Factor-1 (HIF-1) inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decisions in oncology and drug discovery research.
Introduction to HIF-1 Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes tumor progression, angiogenesis, metastasis, and resistance to therapy. Consequently, inhibiting HIF-1 has emerged as a promising strategy in cancer treatment. A variety of small molecules have been developed to target the HIF-1 pathway through diverse mechanisms. This guide focuses on a comparative analysis of this compound against other notable HIF-1 inhibitors, providing a framework for their evaluation.
Mechanism of Action: A Diverse Landscape of HIF-1 Inhibition
HIF-1 inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for selecting the appropriate tool for specific research questions or therapeutic strategies.
-
This compound: This novel inhibitor functions by promoting the degradation of the HIF-1α subunit. It achieves this by inhibiting Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a role in the folding and stability of HIF-1α.[1][2] By disrupting HSP70 function, this compound leads to the proteasomal degradation of HIF-1α, even under hypoxic conditions.[3][4]
-
PX-478: This agent exhibits a multi-faceted approach to HIF-1α inhibition. It has been shown to decrease HIF-1α protein levels by inhibiting its translation and reducing its mRNA levels.[3][5][6] PX-478's activity is independent of the von Hippel-Lindau (VHL) tumor suppressor, which is a key component of the normal oxygen-dependent degradation pathway of HIF-1α.[5]
-
Acriflavine: This compound directly targets the HIF-1α subunit and prevents its dimerization with the HIF-1β subunit.[1][7][8] This heterodimerization is an essential step for the formation of the active HIF-1 transcription factor complex. By blocking this interaction, acriflavine effectively inhibits the transcriptional activity of HIF-1.[7]
-
Chetomin: This fungal metabolite disrupts the interaction between HIF-1α and the transcriptional co-activator p300.[9][10] The recruitment of p300 is necessary for HIF-1 to activate the transcription of its target genes. Chetomin has also been reported to inhibit the binding of HSP90 to HIF-1α.[9][11]
-
Bortezomib: A proteasome inhibitor used in cancer therapy, bortezomib indirectly affects HIF-1 activity. While it leads to the accumulation of HIF-1α protein by blocking its degradation, it paradoxically inhibits HIF-1's transcriptional activity.[12][13] This is thought to occur through the inhibition of p300 recruitment and by affecting the C-terminal transactivation domain of HIF-1α.[13][14]
-
Ganetespib (STA-9090): As an HSP90 inhibitor, ganetespib's mechanism is similar to that of this compound in that it targets a chaperone protein. HSP90 is crucial for the stability and proper conformation of a wide range of "client" proteins, including HIF-1α.[15][16] Inhibition of HSP90 by ganetespib leads to the degradation of HIF-1α.[15][17]
Caption: Mechanisms of action of various HIF-1 inhibitors.
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes available IC50 data for this compound and other HIF-1 inhibitors in various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Inhibitor | Cell Line | Assay | IC50 | Citation(s) |
| This compound | HCT116 (Colon) | HRE-luciferase | 3.65 µM | [18][19] |
| PX-478 | PC-3 (Prostate) | HIF-1α protein reduction (hypoxia) | 3.9 µM | [5] |
| MCF-7 (Breast) | HIF-1α protein reduction (hypoxia) | 4.0 µM | [5] | |
| Panc-1 (Pancreas) | HIF-1α protein reduction (hypoxia) | 10.1 µM | [5] | |
| BxPC-3 (Pancreas) | HIF-1α protein reduction (hypoxia) | 15.3 µM | [5] | |
| HT-29 (Colon) | HIF-1α protein reduction (hypoxia) | 19.4 µM | [5] | |
| PC3 (Prostate) | Clonogenic survival (normoxia) | 17 µM | [20] | |
| PC3 (Prostate) | Clonogenic survival (hypoxia) | 16 µM | [20] | |
| DU 145 (Prostate) | Clonogenic survival (normoxia) | 35 µM | [20] | |
| DU 145 (Prostate) | Clonogenic survival (hypoxia) | 22 µM | [20] | |
| Acriflavine | Mahlavu (Liver) | Cell viability | 1 µM | [21] |
| SK-Hep1 (Liver) | Cell viability | ~2 µM | [21] | |
| Hep3B (Liver) | Cell viability | ~5 µM | [21] | |
| Chetomin | Multiple Myeloma Cell Lines | Cell growth | 2.29–6.89 nM (median 4.1 nM) | [10] |
| Ganetespib | OSA 8 (Osteosarcoma) | Apoptosis | 4 nM | [17] |
| MG63 (Osteosarcoma) | Cell viability | 43 nM | [17] | |
| C2 (Canine Mast Cell) | Cell viability | 19 nM | [17] | |
| BR (Canine Mast Cell) | Cell viability | 4 nM | [17] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are essential for evaluating the therapeutic potential of HIF-1 inhibitors. The following table summarizes the reported in vivo efficacy of this compound and other inhibitors in various human tumor xenograft models in mice. Direct comparison is challenging due to variations in experimental design, including drug dosage, administration route, and tumor model.
| Inhibitor | Tumor Model | Dosing and Administration | Key Findings | Citation(s) |
| This compound | HCT116 (Colon) | Oral, daily | Dose-dependent tumor regression. | [2][4] |
| A549 (Lung) | Not specified | Strong inhibition of tumor growth. | [2] | |
| NCI-H1975 (Lung) | Not specified | Inhibition of tumor growth. | [2] | |
| MIA-PaCa-2 (Pancreas) | Not specified | Good response. | [2] | |
| PC-3 (Prostate) | Not specified | Good response. | [2] | |
| B16F10 (Melanoma) | 60 mg/kg/day | Reduced tumor size and local invasion. | [22] | |
| PX-478 | SHP-77 (Small Cell Lung) | Not specified | Cures. | [23] |
| HT-29 (Colon) | Not specified | Log cell kills up to 3.0. | [23] | |
| PC-3 (Prostate) | Not specified | Log cell kills up to 3.0; 64% regression of large tumors. | [23] | |
| Caki-1 (Renal) | Not specified | Log cell kills up to 3.0. | [23] | |
| Panc-1 (Pancreas) | Not specified | Log cell kills up to 3.0. | [23] | |
| PT9 (Breast PDX) | 10 mg/kg, 3x/week, gavage | Significant suppression of tumor growth. | [4] | |
| Acriflavine | PC-3 (Prostate) | 2 mg/kg/day | Arrest of established tumor growth. | [7] |
| Ehrlich Carcinoma | 15 mg/kg/day, i.m. | ~30% inhibition in tumor growth. | [24] | |
| Ehrlich Ascitic Tumor | 30 mg/kg, i.p. | Complete suppression of tumor proliferation. | [24] | |
| Chetomin | H1299 (Lung) | 50 or 100 mg/kg, p.o. | Markedly lowered xenograft tumor size and mass. | [9] |
| Ganetespib | MDA-MB-231 (Breast) | Weekly, i.v. | Markedly impaired primary tumor growth and eliminated metastasis. | [22] |
| MDA-MB-435 (Breast) | Weekly, i.v. | Markedly impaired primary tumor growth and eliminated metastasis. | [22] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. Below are summarized methodologies for key assays used in the evaluation of HIF-1 inhibitors.
HIF-1α Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of HIF-1.
-
Cell Culture and Transfection: Plate cells (e.g., HCT116) in a 96-well plate. Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment and Hypoxia Induction: Treat the transfected cells with various concentrations of the HIF-1 inhibitor. Induce hypoxia by placing the plate in a hypoxic chamber (e.g., 1% O2) or by using a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO).
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated hypoxic cells) and plot the results to determine the IC50 value of the inhibitor.
Caption: Workflow for a HIF-1α reporter gene assay.
Western Blot for HIF-1α Detection
This technique is used to detect the levels of HIF-1α protein in cells.
-
Sample Preparation: Culture cells and treat with the inhibitor under normoxic or hypoxic conditions. Lyse the cells in a buffer containing protease and phosphatase inhibitors. To stabilize HIF-1α during preparation, it is recommended to work quickly on ice and consider using a lysis buffer containing cobalt chloride.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Caption: Western blot workflow for HIF-1α detection.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Matrigel Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of the test inhibitor or control.
-
Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: Visualize the tube formation using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the chorioallantoic membrane.
-
Sample Application: Place a sterile filter paper disc or a carrier containing the test inhibitor onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation for another 2-3 days. Observe and photograph the blood vessels in the CAM.
-
Quantification: Quantify the angiogenic response by measuring the number and length of blood vessels in the area of the implant.
Conclusion
The landscape of HIF-1 inhibitors is diverse, with compounds targeting various stages of the HIF-1 signaling pathway. This compound presents a distinct mechanism of action through HSP70 inhibition, leading to HIF-1α degradation. While direct comparative data remains limited, the available information suggests that this compound demonstrates potent in vitro and in vivo anti-cancer activity. The choice of a specific HIF-1 inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the desired mechanism of action, and the inhibitor's pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for standardized, head-to-head studies for a more definitive comparative assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bortezomib attenuates HIF-1- but not HIF-2-mediated transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Ganetespib blocks HIF-1 activity and inhibits tumor growth, vascularization, stem cell maintenance, invasion, and metastasis in orthotopic mouse models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Enhanced anti-tumour effects of acriflavine in combination with guanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of IDF-11774 in Cancers with KRAS, PTEN, or VHL Mutations: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of IDF-11774's performance against other therapeutic alternatives in cancers characterized by KRAS, PTEN, or VHL mutations. The information is based on available preclinical and clinical data.
This compound is an investigational small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Its mechanism of action involves the suppression of HIF-1α accumulation under hypoxic conditions, a common feature in the tumor microenvironment.[3][4] This inhibition disrupts cancer cell metabolism by reducing glucose uptake and energy production, ultimately leading to decreased cancer cell growth and angiogenesis.[1][3][5][6] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various xenograft models, including those with mutations in KRAS, PTEN, and VHL genes.[1][3][4]
Comparative Analysis of Preclinical Efficacy
This section provides a comparative summary of the preclinical efficacy of this compound and alternative targeted therapies in xenograft models of cancers with KRAS, PTEN, or VHL mutations. It is important to note that the following data are compiled from separate studies and do not represent a head-to-head comparison.
Cancers with KRAS Mutations
KRAS mutations are among the most common drivers of cancer. This compound has shown efficacy in a KRAS-mutant lung cancer model.[3] For comparison, we are including data on KRAS G12C inhibitors, sotorasib and adagrasib.
| Compound | Cancer Model | Dosage | Efficacy Metric | Result | Source |
| This compound | A549 (KRAS mutant) lung cancer xenograft | 50 mg/kg, p.o. | Tumor Growth Inhibition (TGI) | Strong efficacy in inhibiting tumor growth | [3] |
| Sotorasib | NCI-H2030 (KRAS G12C) NSCLC xenograft | Not specified | Tumor Growth Inhibition (TGI) | Significant suppression of tumor growth | [7] |
| Adagrasib | NCI-H2030 (KRAS G12C) NSCLC xenograft | Not specified | Tumor Growth Inhibition (TGI) | Significant suppression of tumor growth | [7] |
Cancers with PTEN Mutations
Loss-of-function mutations in the PTEN tumor suppressor gene lead to hyperactivation of the PI3K/AKT/mTOR signaling pathway. This compound has demonstrated efficacy in a PTEN-null prostate cancer model.[3] A relevant comparator is the mTOR inhibitor, everolimus.
| Compound | Cancer Model | Dosage | Efficacy Metric | Result | Source |
| This compound | PC-3 (PTEN-null) prostate cancer xenograft | 50 mg/kg, p.o. | Tumor Growth Inhibition (TGI) | Good response in inhibiting tumor growth | |
| Everolimus | TPC-1 thyroid cancer xenograft | 1 mg/kg, daily | Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition | [8] |
Cancers with VHL Mutations
Mutations in the VHL gene lead to the stabilization of HIF-α subunits, promoting tumor growth. This compound has shown efficacy in renal cancer models regardless of VHL mutation status.[3] Belzutifan, a HIF-2α inhibitor, is a clinically approved agent for VHL-associated tumors.
| Compound | Cancer Model | Dosage | Efficacy Metric | Result | Source |
| This compound | 786-O (VHL-mutant) renal cancer xenograft | 50 mg/kg, p.o. | Tumor Growth Inhibition (TGI) | Significant suppression of tumor growth | [3] |
| This compound | Caki-1 (VHL wild-type) renal cancer xenograft | 50 mg/kg, p.o. | Tumor Growth Inhibition (TGI) | Significant suppression of tumor growth | [3] |
| Belzutifan | Patient-derived xenograft (VHL-mutant RCC) | Not specified | Antitumor Activity | Greater antitumor activity compared to sunitinib | [9] |
Experimental Protocols
In Vivo Xenograft Studies with this compound
The in vivo antitumor efficacy of this compound was evaluated in various xenograft models.[3]
-
Animal Model: 4- to 6-week-old female Balb/c nude mice were used for the studies.
-
Tumor Implantation: Cancer cells were injected subcutaneously to generate tumors.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were administered this compound orally (p.o.) or intravenously. The oral administration was performed daily for 15 days.
-
Tumor Volume Measurement: Tumor volumes were calculated using the formula: V (mm³) = (length × width × height) × 0.5.
Signaling Pathways and Drug Mechanisms
The following diagrams illustrate the signaling pathways affected by KRAS, PTEN, and VHL mutations and the points of intervention for this compound and alternative therapies.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. aadibio.com [aadibio.com]
- 8. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
IDF-11774: A Novel Approach to mTOR Signaling Inhibition
For Immediate Release
A comprehensive analysis of available experimental data confirms that IDF-11774, a novel small molecule inhibitor, effectively suppresses mTOR signaling. This guide provides a comparative overview of this compound's mechanism of action against established mTOR inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Mechanism of Action: An Indirect but Potent Inhibition
Unlike direct mTOR inhibitors, this compound modulates the mTOR pathway through an upstream mechanism involving cellular energy regulation. Treatment with this compound leads to an elevated AMP/ATP ratio within the cell. This increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK, in turn, phosphorylates and inhibits key components of the mTORC1 complex, leading to a downstream suppression of mTOR signaling.[1][2] This indirect mechanism of action presents a distinct profile compared to traditional mTOR inhibitors.
Comparative Analysis of mTOR Inhibition
While direct head-to-head quantitative data is limited, the following table summarizes the inhibitory effects of this compound on the mTOR pathway in comparison to well-established mTOR inhibitors. The data for this compound is derived from studies on colorectal carcinoma HCT116 cells.
| Inhibitor | Target | Mechanism of Action | Effect on p-AMPK | Effect on p-mTOR | Effect on p-4EBP1 |
| This compound | Indirect (via AMPK) | Increases AMP/ATP ratio, activating AMPK which inhibits mTORC1.[1][2] | Increased [1] | Suppressed [1] | Suppressed [1] |
| Rapamycin | mTORC1 | Allosteric inhibitor of mTORC1.[3] | No direct effect | Decreased | Partially inhibited[4] |
| Torin-2 | mTORC1/mTORC2 | ATP-competitive inhibitor of both mTORC1 and mTORC2.[3] | No direct effect | Decreased | Decreased[3] |
Experimental Data: Western Blot Analysis
Western blot analysis has demonstrated the effect of this compound on key proteins in the AMPK/mTOR signaling pathway. Treatment of HCT116 cells with this compound resulted in a notable increase in the phosphorylation of AMPK, indicative of its activation. Concurrently, a decrease in the phosphorylation of mTOR and its downstream effector, 4E-BP1, was observed, confirming the inhibition of the mTOR signaling cascade.[1]
Experimental Protocols
Western Blot Analysis of mTOR Pathway Proteins
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) at a suitable density and allow them to adhere overnight. Treat the cells with this compound at various concentrations or a vehicle control for the desired time period.
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
In Vitro mTOR Kinase Assay
-
Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex, such as Raptor.
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing a recombinant substrate (e.g., 4E-BP1) and ATP.
-
Incubation with Inhibitor: Add this compound or a control inhibitor at various concentrations to the kinase reaction mixture.
-
Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a known mTOR inhibitor (e.g., rapamycin), or a vehicle control.
-
MTT Incubation: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[5][6]
Conclusion
The available evidence strongly indicates that this compound inhibits mTOR signaling through a distinct, indirect mechanism involving the activation of the cellular energy sensor AMPK. This unique mode of action differentiates it from direct mTOR inhibitors and warrants further investigation, particularly through direct comparative studies, to fully elucidate its therapeutic potential in mTOR-driven diseases. The provided protocols offer a framework for researchers to independently verify and expand upon these findings.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsci.org [medsci.org]
- 4. Inhibition of mTOR Signaling and Clinical Activity of Rapamycin in Head and Neck Cancer in a Window of Opportunity Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of IDF-11774 Across Colorectal, Melanoma, and Gastric Cancers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, IDF-11774, and its therapeutic potential across three distinct and challenging cancer types: colorectal, melanoma, and gastric cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against other HIF-1α inhibitors, supported by experimental data and detailed methodologies.
Abstract
This compound is a promising small molecule inhibitor that targets the master regulator of the hypoxic response in tumors, HIF-1α. By suppressing HIF-1α accumulation, this compound disrupts key oncogenic processes including angiogenesis, metabolic reprogramming, and cell survival. This guide synthesizes available preclinical data on the efficacy of this compound in colorectal, melanoma, and gastric cancer models, and provides a comparative landscape with other known HIF-1α inhibitors, namely Bortezomib, PX-478, and YC-1. The data is presented in a standardized format to facilitate cross-study comparisons and inform future research directions.
Mechanism of Action of this compound
This compound functions as a potent inhibitor of HIF-1α. Its primary mechanism involves the suppression of HIF-1α protein accumulation under hypoxic conditions, a hallmark of the tumor microenvironment.[1][2] This inhibitory action disrupts the downstream signaling pathways regulated by HIF-1α, which are crucial for tumor progression. Key effects of this compound include:
-
Inhibition of Angiogenesis: By reducing the expression of HIF-1α target genes, this compound suppresses the formation of new blood vessels, which are essential for tumor growth and metastasis.[1]
-
Metabolic Reprogramming: The compound interferes with cancer cell metabolism by reducing glucose uptake and inhibiting both glycolysis and mitochondrial respiration.[1][2] This leads to a decrease in energy production within the cancer cells.
-
Inhibition of HSP70: this compound has also been shown to inhibit the chaperone activity of Heat Shock Protein 70 (HSP70), contributing to the destabilization and degradation of HIF-1α.
dot
Caption: Signaling pathway of HIF-1α activation and inhibition by this compound.
Comparative In Vitro Efficacy of HIF-1α Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other HIF-1α inhibitors in various cancer cell lines. This data provides a direct comparison of their potency in inhibiting cancer cell viability and proliferation.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Colorectal | HCT116 | 3.65 (HIF-1α activity) | [3] |
| Bortezomib | Melanoma | B16F10 | 0.00246 | [4] |
| Quercetin (Hsp70 inhibitor) | Melanoma | B16F10 | 45 | [4] |
| YC-1 | Gastric | 58As9 | ~10 (apoptosis induction) | [5] |
Note: Data for this compound in melanoma and gastric cancer cell viability assays were not available in the searched literature. The IC50 for this compound in HCT116 cells refers to the inhibition of HIF-1α transcriptional activity, not directly cell viability.
Comparative In Vivo Efficacy of HIF-1α Inhibitors
This section presents the in vivo anti-tumor efficacy of this compound and its comparators in xenograft models of colorectal, melanoma, and gastric cancer. Tumor Growth Inhibition (TGI) is a key metric for evaluating the effectiveness of a compound in a preclinical setting.
| Compound | Cancer Type | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (%) | Citation |
| This compound | Colorectal | HCT116 | Dose-dependent | Significant antitumor effect | [2] |
| This compound | Melanoma | B16F10 | 10, 30, 60 mg/kg, p.o., daily for 14 days | Dose-dependent reduction in tumor size | [6] |
| Bortezomib | Colorectal | HCT116 (p53+/+) | 1.2 mg/kg, i.p., 3 times/week for 3 weeks | Significant growth inhibition | [7] |
| Bortezomib | Melanoma | B16-F1 | 0.2, 0.5, 1.0 mg/kg, i.p., every other day | 49.3, 62.6, 74.9 | [8] |
| PX-478 | Esophageal Squamous Cell Carcinoma | - | 30 mg/kg | Significant decrease in tumor volume | [9] |
| YC-1 | Gastric | 58As9 | 1 mg/kg + Glucose + Insulin | Strong inhibition of tumor growth | [5][10] |
Note: Direct comparative studies of these inhibitors in the same xenograft models are limited. The data presented is compiled from individual studies and should be interpreted with consideration of potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.[11][12]
-
Formazan Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
dot
Caption: Workflow for a typical MTT cell viability assay.
Western Blotting for HIF-1α
Western blotting is used to detect the levels of specific proteins in a sample. For HIF-1α, which is rapidly degraded under normoxic conditions, special care must be taken during sample preparation.
-
Sample Preparation: To induce HIF-1α expression, cells are typically cultured under hypoxic conditions (1-5% O₂) or treated with hypoxia-mimicking agents like cobalt chloride (CoCl₂).[13] It is crucial to lyse cells quickly in a buffer containing protease inhibitors and CoCl₂ to stabilize HIF-1α.[14] Nuclear extracts are often recommended as stabilized HIF-1α translocates to the nucleus.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Load 10-50 µg of total protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with a solution like 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Use an enhanced chemiluminescence (ECL) reagent to visualize the protein bands and capture the image using a suitable imaging system.
dot
Caption: General workflow for Western blotting of HIF-1α.
Xenograft Tumor Models
Xenograft models are essential for evaluating the in vivo efficacy of anticancer agents.
-
Cell Preparation: Harvest cancer cells (e.g., HCT116, B16F10) and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[15]
-
Animal Inoculation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[15][16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the animals into treatment and control groups.[15][17]
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).[16]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage to assess the efficacy of the treatment.
dot
Caption: Workflow for a typical subcutaneous xenograft tumor model.
Conclusion
This compound demonstrates significant preclinical activity against colorectal, melanoma, and gastric cancer models through its potent inhibition of the HIF-1α pathway. The available data suggests that this compound's multifaceted mechanism of action, targeting angiogenesis, and cancer metabolism, makes it a compelling candidate for further investigation. While direct comparative data with other HIF-1α inhibitors is limited, this guide provides a valuable resource for contextualizing the efficacy of this compound and for the design of future preclinical and clinical studies. Further research is warranted to establish the full therapeutic potential of this compound in a clinical setting.
References
- 1. Anti-tumor activity of the proteasome inhibitor bortezomib in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose YC-1 combined with glucose and insulin selectively induces apoptosis in hypoxic gastric carcinoma cells by inhibiting anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Mouse xenograft tumor model [bio-protocol.org]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis of IDF-11774: In-Vitro Efficacy vs. In-Vivo Therapeutic Outcomes
For Immediate Release
This guide provides a comprehensive comparison of the in-vitro and in-vivo experimental results of IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to offer a clear perspective on the therapeutic potential of this compound.
Abstract
This compound has emerged as a promising anti-cancer agent by targeting the critical HIF-1α pathway, which is frequently dysregulated in various malignancies. This guide bridges the gap between preclinical laboratory findings and animal model outcomes, presenting a side-by-side comparison of this compound's effects on cancer cell proliferation, migration, invasion, and apoptosis, alongside its efficacy in reducing tumor growth in xenograft models.
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative findings from in-vitro and in-vivo studies on this compound, offering a clear comparison of its efficacy across different cancer types and experimental settings.
Table 1: In-Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | Concentration (µM) | Results | Citation(s) |
| Colorectal Cancer | HCT116 | HRE-Luciferase Activity | - | IC50 = 3.65 µM | [1][2] |
| Gastric Cancer | MKN45 | Cell Viability | 15 | Significant dose-dependent inhibition | [3][4] |
| 30 | Significant dose-dependent inhibition | [3][4] | |||
| MKN74 | Cell Viability | 15 | Significant dose-dependent inhibition | [3][4] | |
| 30 | Significant dose-dependent inhibition | [3][4] | |||
| MKN45 | Transwell Migration | 15 | Dose-dependent decrease in migration | [3][4] | |
| 30 | Dose-dependent decrease in migration | [3][4] | |||
| MKN74 | Transwell Migration | 15 | Dose-dependent decrease in migration | [3][4] | |
| 30 | Dose-dependent decrease in migration | [3][4] | |||
| MKN45 | Transwell Invasion | 15 | Dose-dependent decrease in invasion | [3][4] | |
| 30 | Dose-dependent decrease in invasion | [3][4] | |||
| MKN74 | Transwell Invasion | 15 | Dose-dependent decrease in invasion | [3][4] | |
| 30 | Dose-dependent decrease in invasion | [3][4] | |||
| MKN45, MKN74 | Western Blot (Apoptosis) | 30 | Dose-dependent increase in cleaved PARP and cleaved caspase-3 | [3] | |
| Melanoma | B16F10 | Cell Viability (MTT Assay) | 2.5, 5.0 | Dose-dependent reduction in survival | [5] |
| B16F10 | Cytotoxicity (LDH Assay) | >2.5 | Significant cytotoxic effect | [5] | |
| Thyroid Cancer | BCPAP | Cell Proliferation | Dose-dependent | Effective inhibition | [6] |
| K1 | Cell Proliferation | Dose-dependent | No effective inhibition | [6] | |
| BCPAP | Wound Healing Migration | Dose-dependent | Effective suppression | [6][7] | |
| K1 | Wound Healing Migration | Dose-dependent | Subtle suppression | [6][7] | |
| BCPAP | Transwell Invasion | Dose-dependent | Inhibition of invasion | [6][7] | |
| K1 | Transwell Invasion | Dose-dependent | No significant effect | [6][7] |
Table 2: In-Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Administration | Key Findings | Citation(s) |
| Colorectal Cancer | HCT116 Xenograft | Not specified | Oral | Dose-dependent antitumor effect.[8] | [2][8] |
| Melanoma | B16F10 Xenograft | Dose-dependent | Oral | Dose-dependent decrease in tumor size.[9] | [9][10] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for IDF-11774
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal of IDF-11774, a hypoxia-inducible factor-1 (HIF-1) inhibitor. Adherence to these guidelines is essential for maintaining laboratory safety and regulatory compliance.
Core Disposal Guidance
According to available safety data, this compound is not classified as a hazardous substance or mixture.[1] Disposal should be conducted in accordance with all applicable national, state, and local environmental regulations.[1]
Key Safety and Handling Information
While this compound is not classified as hazardous, standard laboratory safety protocols should be followed at all times.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn when handling the compound. | General Laboratory Best Practices |
| Ventilation | Use in a well-ventilated area to avoid inhalation of dust or aerosols. | [1] |
| Spill Management | In case of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb with a liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. | [1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the general steps for the proper disposal of this compound waste. This workflow is designed to ensure that all disposal activities are compliant with safety and environmental regulations.
Caption: Workflow for the proper disposal of this compound waste.
Decision Pathway for this compound Disposal
This logical diagram illustrates the decision-making process for ensuring the compliant disposal of this compound.
Caption: Decision-making process for this compound disposal.
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for non-hazardous chemical waste management and information derived from the Safety Data Sheet for this compound.[1] No experimental protocols for the chemical neutralization or deactivation of this compound are required, as it is not classified as a hazardous material.[1] The primary "protocol" is adherence to administrative and regulatory requirements for waste disposal.
References
Essential Safety and Operational Guide for Handling IDF-11774
This document provides comprehensive safety protocols, handling procedures, and disposal guidelines for the use of IDF-11774 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective experimental workflows.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Summary of Required PPE:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of dust or aerosols. |
Health Hazard Information
Understanding the potential health effects of this compound is crucial for safe handling. The following table summarizes the known hazards based on available safety data sheets.
| Hazard Classification | Description |
| Acute Toxicity | Not classified as acutely toxic. |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. |
| Serious Eye Damage/Irritation | May cause eye irritation. |
| Respiratory or Skin Sensitization | No data available. |
| Carcinogenicity | No data available. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Work in a well-ventilated laboratory, preferably under a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Loading and Unloading: Handle with care to prevent spills. Use appropriate tools (e.g., spatulas) to transfer the powder.
-
Spill Management: In case of a spill, avoid generating dust. Wear appropriate PPE, gently sweep or vacuum the spilled material, and place it in a sealed container for disposal.
Storage Plan:
-
Storage Temperature: Store at -20°C for long-term stability.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be treated as chemical waste.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
Experimental Protocols and Signaling Pathway
This compound has been shown to induce cell cycle arrest and apoptosis in gastric cancer cells by inhibiting the hypoxia-inducible factor-1α (HIF-1α).[2]
Experimental Workflow for Investigating this compound's Effect on Gastric Cancer Cells
The following diagram outlines a typical experimental workflow to assess the impact of this compound on cancer cell lines.
Caption: Experimental workflow for studying the effects of this compound.
Signaling Pathway of this compound in Gastric Cancer Cells
This compound mediates the degradation of HIF-1α, which in turn arrests the cell cycle and activates the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to apoptosis.[2]
Caption: Signaling pathway of this compound in gastric cancer cells.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
